methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate is an organic compound with a complex structure that includes a cyano group, a dichlorophenyl group, and an ethenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate exerts its effects involves its interaction with specific molecular targets. The cyano group and dichlorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenoxy]acetate
- Methyl 2-[(E)-2-cyano-2-(2,5-dichlorophenyl)ethenoxy]acetate
- Methyl 2-[(E)-2-cyano-2-(2,6-dichlorophenyl)ethenoxy]acetate
Uniqueness
Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-12(16)7-18-6-8(5-15)10-3-2-9(13)4-11(10)14/h2-4,6H,7H2,1H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLPCAPIPZVREX-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC=C(C#N)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/C=C(/C#N)\C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.